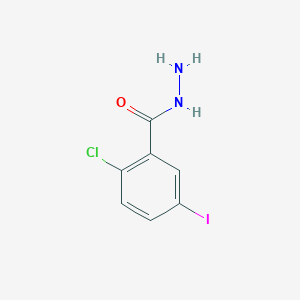

2-Chloro-5-iodobenzhydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-5-iodobenzhydrazide involves several steps. The target product is obtained by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . The method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .Molecular Structure Analysis

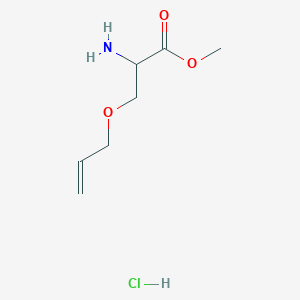

The molecular formula of 2-Chloro-5-iodobenzhydrazide is C7H6ClIN2O. The molecular weight is 296.49. The structure of the compound can be confirmed using single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-5-iodobenzhydrazide include iodination, substitution, a Sandmeyer reaction, and hydrolysis . These reactions are part of the synthetic method used to produce the compound .Aplicaciones Científicas De Investigación

C7H5ClIN3\text{C}_7\text{H}_5\text{ClIN}_3C7H5ClIN3

, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties : Researchers have investigated the potential of 2-Chloro-5-iodobenzhydrazide as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth or metastasis .

- Targeted Therapies : The compound’s reactivity with specific cellular components could lead to targeted drug delivery systems .

- Building Block : Chemists use 2-Chloro-5-iodobenzhydrazide as a versatile building block in organic synthesis. It participates in various reactions, such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination .

- Functional Materials : Researchers explore its potential in designing functional materials, such as luminescent compounds or conductive polymers .

- Bioorthogonal Chemistry : The compound’s reactivity with biomolecules allows for bioconjugation and targeted labeling in biological studies .

- Photoluminescence : Scientists investigate its photophysical properties, including fluorescence and phosphorescence, for potential optoelectronic applications .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Bioconjugation and Labeling

Photophysics and Optoelectronics

Environmental Chemistry

Propiedades

IUPAC Name |

2-chloro-5-iodobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQYKCUIQDGFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)

![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)

![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)

![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)